molecular formula C10H11NO3S B1378838 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde CAS No. 1803589-15-2

1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde

Cat. No. B1378838
M. Wt: 225.27 g/mol
InChI Key: RILPBAXKIPJLGD-UHFFFAOYSA-N
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Description

“1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde” is a chemical compound with the CAS Number: 1803589-15-2 . It has a molecular weight of 225.27 . The IUPAC name for this compound is 1-(methylsulfonyl)indoline-7-carbaldehyde .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

The compound "1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde" is involved in the synthesis and characterization of various chemical entities. For example, Gribble, Jiang, and Liu (2002) reported an efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, showcasing the conversion of indole derivatives into complex fused heterocycles, potentially involving similar sulfonyl functionalities as seen in 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde. This process demonstrates the intricate steps and conditions necessary for transforming indole-based compounds into valuable synthetic intermediates or final products (Gribble, Jiang, & Liu, 2002).

Catalytic Applications

Transition metal methanesulfonates, which might share structural similarities with the methanesulfonyl group in 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde, are reported to exhibit catalytic behaviors in various chemical reactions. Wang, Zhi-chang Wang, Zhaolin Sun, and Heng Jiang (2005) discussed the catalytic efficiency of these compounds in Biginelli reactions, suggesting the potential of sulfonyl-bearing compounds in catalysis and organic synthesis (Wang, Zhi-chang Wang, Sun, & Jiang, 2005).

Chemical Transformations and Reactions

The compound may be utilized in chemical transformations similar to those described by Pete, Parlagh, and Tőke (2003), where sulfomethyl groups in indole derivatives are transformed into other functional groups through a series of reactions, highlighting the versatile nature of sulfonyl and methanesulfonyl groups in synthetic chemistry (Pete, Parlagh, & Tőke, 2003).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the study of “1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde” and similar compounds could be a promising area of future research.

properties

IUPAC Name

1-methylsulfonyl-2,3-dihydroindole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-15(13,14)11-6-5-8-3-2-4-9(7-12)10(8)11/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPBAXKIPJLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187836
Record name 1H-Indole-7-carboxaldehyde, 2,3-dihydro-1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde

CAS RN

1803589-15-2
Record name 1H-Indole-7-carboxaldehyde, 2,3-dihydro-1-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803589-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-7-carboxaldehyde, 2,3-dihydro-1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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